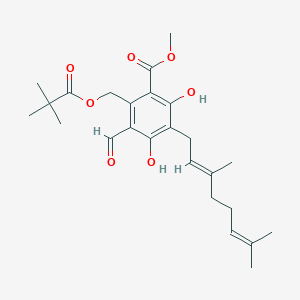
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as aldehyde, hydroxyl, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps:
Formation of the core benzoate structure: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formyl group: This step can be performed using a Vilsmeier-Haack reaction, where the aromatic ring is formylated using a mixture of dimethylformamide and phosphorus oxychloride.
Addition of the dimethylocta-2,6-dien-1-yl group: This can be achieved through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Esterification and hydroxylation: The final steps involve esterification to introduce the pivaloyloxy group and hydroxylation to add the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure and multiple functional groups, this compound can serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could be explored for therapeutic applications.
Materials Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the functional groups present in the molecule.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxybenzoate: Lacks the pivaloyloxy group, which may affect its physical and chemical properties.
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-methylbenzoate: Has a methyl group instead of the pivaloyloxy group, which could influence its reactivity and biological activity.
Uniqueness
The presence of the pivaloyloxy group in methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate imparts unique steric and electronic properties to the molecule, potentially enhancing its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C25H34O7 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C25H34O7/c1-15(2)9-8-10-16(3)11-12-17-21(27)18(13-26)19(14-32-24(30)25(4,5)6)20(22(17)28)23(29)31-7/h9,11,13,27-28H,8,10,12,14H2,1-7H3/b16-11+ |
Clé InChI |
AEXPOCUESWSBMG-LFIBNONCSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)

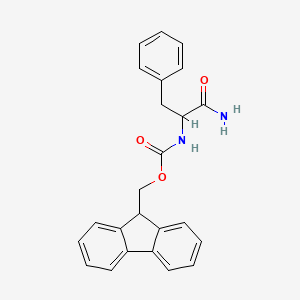


![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
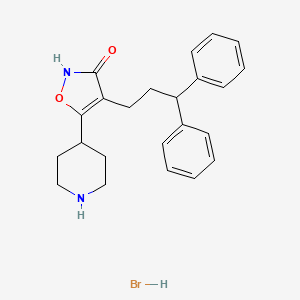
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
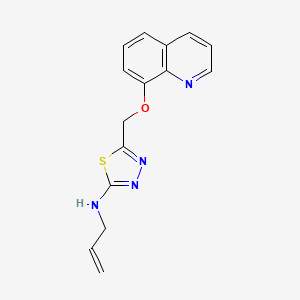
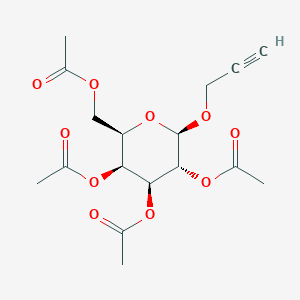
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

